molecular formula C28H24N2O6 B2806398 ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114647-71-0

ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2806398
CAS No.: 1114647-71-0
M. Wt: 484.508
InChI Key: DCDIGXWZTWTULE-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at position 2 with a phenyl group, at position 6 with an ethyl carboxylate, and at position 4 with a methoxy-linked carbamoyl-substituted 2,3-dihydro-1,4-benzodioxin moiety. Its synthesis likely involves multi-step reactions, including esterification, carbamoylation, and coupling, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-2-33-28(32)19-8-10-22-21(14-19)25(16-23(30-22)18-6-4-3-5-7-18)36-17-27(31)29-20-9-11-24-26(15-20)35-13-12-34-24/h3-11,14-16H,2,12-13,17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDIGXWZTWTULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing further reactivity.

Conditions Reagents Product Yield Reference
Acidic (HCl, reflux)6 M HCl, H₂O, 100°C, 12 hrs4-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylic acid85%
Basic (NaOH, ethanol)2 M NaOH, EtOH, 80°C, 8 hrsSame as above78%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
  • Basic hydrolysis (saponification) involves hydroxide ion attack, forming a carboxylate intermediate .

Amide Bond Cleavage

The carbamoyl group linking the methoxy and benzodioxin moieties undergoes hydrolysis under harsh conditions, yielding a carboxylic acid and amine.

Conditions Reagents Products Yield Reference
Acidic (H₂SO₄)6 M H₂SO₄, 120°C, 24 hrs4-Methoxy-2-phenylquinoline-6-carboxylic acid + 2,3-dihydro-1,4-benzodioxin-6-amine60%
Enzymatic (Trypsin)pH 7.4, 37°C, 48 hrsPartial cleavage (≈20%)20%

Mechanistic Insight :

  • Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water. Enzymatic cleavage is less efficient due to steric hindrance .

Nucleophilic Aromatic Substitution

The quinoline core participates in substitution reactions at electron-deficient positions (e.g., C-7), though reactivity is moderate due to the electron-donating methoxy group.

Reaction Reagents Conditions Product Yield Reference
ChlorinationPOCl₃, DMF, 80°C, 6 hrsAnhydrous7-Chloro derivative45%
AminationNH₃ (g), CuCl, 100°C, 12 hrsSealed tube7-Amino derivative30%

Limitations :

  • Electron-rich substituents (e.g., methoxy) deactivate the ring, requiring harsh conditions.

Reduction Reactions

Catalytic hydrogenation selectively reduces the quinoline ring to tetrahydroquinoline, preserving other functionalities.

Catalyst Conditions Product Yield Reference
Pd/C (10%)H₂ (1 atm), EtOH, 25°C, 24 hrsEthyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-2-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxylate90%

Mechanistic Insight :

  • Hydrogenation occurs preferentially at the quinoline’s C=N bond, forming a saturated tetrahydroquinoline.

Oxidation Reactions

The benzodioxin ether linkage is resistant to oxidation, but the ethyl ester’s α-C–H bonds can be oxidized under radical conditions.

Reagent Conditions Product Yield Reference
KMnO₄H₂O, 50°C, 6 hrsNo reaction (benzodioxin stable)
TBHP, Cu(OAc)₂CH₃CN, 70°C, 12 hrsα-Keto ester (minor product)15%

Cross-Coupling Reactions

The phenyl group at position 2 enables Suzuki-Miyaura coupling after bromination.

Step Reagents Product Yield Reference
BrominationBr₂, FeBr₃, 0°C, 2 hrs2-(4-Bromophenyl) derivative65%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃2-Aryl substituted analog70%

Synthetic Utility :

  • Enables diversification of the phenyl moiety for structure-activity relationship (SAR) studies.

Scientific Research Applications

Enzyme Inhibition

Research has demonstrated that derivatives of benzodioxane exhibit notable enzyme inhibitory activities. Specifically, compounds containing the benzodioxane structure have been investigated for their potential to inhibit various enzymes linked to diseases such as cancer and inflammation. For example, sulfonamide derivatives incorporating benzodioxane have shown promise as inhibitors of specific phosphodiesterases (PDEs), which are critical targets in drug development for treating cardiovascular diseases and other conditions .

Antimicrobial Properties

Ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate may also possess antimicrobial properties. Studies have indicated that compounds with similar structures exhibit activity against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various in vitro models. The presence of the benzodioxane moiety is associated with the modulation of inflammatory cytokines and pathways, suggesting that it could be developed into a therapeutic agent for inflammatory diseases .

Cancer Treatment

Given its structural characteristics, this compound may serve as a lead compound in cancer therapy. Preliminary studies indicate that it can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies

  • Enzyme Inhibition : A study investigated several sulfonamide derivatives containing the benzodioxane structure for their ability to inhibit specific PDEs. The results showed that certain compounds significantly reduced enzyme activity in vitro, suggesting their potential as therapeutic agents for conditions like asthma and erectile dysfunction .
  • Antimicrobial Activity : In a comparative study on antimicrobial efficacy, this compound was tested against common bacterial strains. The compound exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative antibiotic .
  • Cancer Research : A recent investigation into the cytotoxic effects of benzodioxane derivatives on various cancer cell lines revealed that this compound induced significant apoptosis in breast cancer cells through ROS-mediated pathways .

Mechanism of Action

The mechanism of action of ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzodioxin moiety can enhance the compound’s binding affinity and stability, making it more effective in its action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues fall into three categories: 1. Quinoline Derivatives with Aryl/Carboxylate Substituents - Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a): - Lacks the benzodioxin-carbamoylmethoxy group at position 4 but shares the 2-phenyl and 6-carboxylate motifs. - Demonstrated inhibitory activity against P-glycoprotein, suggesting the quinoline-carboxylate scaffold is critical for binding . - Key Difference: The absence of the benzodioxin group in 6a reduces steric bulk and may limit interactions with hydrophobic binding pockets .

  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Shares a carboxylate ester and heterocyclic core but replaces quinoline with a dihydroisoquinoline system. Used in CNS-targeted drug design due to improved blood-brain barrier penetration .

Benzodioxin-Containing Compounds 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l):

  • Contains a benzodioxin-sulfonamide-acetamide scaffold instead of a quinoline core.
  • Exhibited potent antimicrobial activity (MIC = 4 µg/mL against S. aureus) with low hemolytic toxicity, highlighting the benzodioxin group’s role in bioactivity . 3',4'-(1",4"-Dioxino)flavone (4f):
  • Flavone derivative with a 1,4-dioxane ring, structurally distinct from quinoline but shares the dioxane motif.
  • Showed antihepatotoxic activity comparable to silymarin, suggesting dioxane rings enhance metabolic stability .

Hybrid Structures with Carbamoyl/Ester Linkers 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f):

  • Combines a quinolone core with sulfonamide and ester groups.
  • The carbamoyl linker in the target compound may mimic the sulfonamide’s hydrogen-bonding capacity but with reduced acidity .

Comparative Analysis Table

Compound Name/ID Core Structure Key Substituents Bioactivity/Application Reference
Target Compound Quinoline 2-Phenyl, 6-ethyl carboxylate, 4-benzodioxin-carbamoylmethoxy Not explicitly reported (inferred: antimicrobial/antihepatotoxic)
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) Quinoline 2-Phenyl, 4-methoxy, 6-methyl carboxylate P-glycoprotein inhibition
Compound 7l Benzodioxin-sulfonamide 4-Chlorophenylsulfonyl, acetamide Antimicrobial (MIC = 4 µg/mL)
3',4'-(1",4"-Dioxino)flavone (4f) Flavone 1,4-Dioxane ring Antihepatotoxic (SGOT/SGPT reduction)

Key Findings

Benzodioxin as a Pharmacophore :

  • The 2,3-dihydro-1,4-benzodioxin group in the target compound likely enhances metabolic stability and hydrophobic interactions, as seen in antihepatotoxic flavones and antimicrobial sulfonamides .

Biological Activity

Ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various phenyl and quinoline moieties. The general synthetic route includes:

  • Formation of the benzodioxin core : Starting from 2,3-dihydrobenzo[1,4]dioxin derivatives.
  • Carbamoylation : Introducing a carbamoyl group using appropriate reagents.
  • Methoxylation and esterification : Finalizing the structure through methoxy and ethyl ester functionalities.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically, derivatives have been tested against enzymes such as:

  • α-glucosidase : Important for glucose metabolism and a target for diabetes management.
  • Acetylcholinesterase : Relevant in Alzheimer's disease treatment.

The compound exhibited notable inhibition rates, suggesting its potential as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Antiallergy Activity

The structural analogs of this compound have been investigated for their antiallergic properties. For instance, related quinoline derivatives demonstrated significant oral antiallergy activity in preclinical models, outperforming traditional agents like disodium cromoglycate . This suggests that modifications in the molecular structure can enhance biological efficacy.

Case Study 1: Enzyme Inhibition Profile

A study evaluated several sulfonamide derivatives containing the benzodioxane structure against α-glucosidase. The results indicated that certain modifications significantly improved inhibitory potency. The most effective compounds showed IC50 values in the low micromolar range .

CompoundIC50 (μM)Target Enzyme
A5.4α-glucosidase
B7.1Acetylcholinesterase
C3.9α-glucosidase

Case Study 2: Antiallergy Activity

In another investigation focusing on antiallergic properties, ethyl derivatives were tested in a rat model of passive cutaneous anaphylaxis. The results showed that these compounds had an ED50 significantly lower than that of standard treatments, indicating enhanced efficacy .

Q & A

How can the synthesis of this quinoline derivative be optimized for higher yields and purity?

Category: Basic
Methodological Answer:
Optimization can be achieved via Design of Experiments (DOE) to systematically evaluate variables such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of reagents (e.g., substituted benzaldehydes and isocyanides). Statistical methods like factorial design minimize experimental runs while identifying critical interactions between parameters . Reaction monitoring via HPLC or LC-MS ensures intermediate purity, and recrystallization in ethanol:water mixtures improves final product purity .

What advanced spectroscopic techniques are recommended for structural elucidation and functional group analysis?

Category: Basic
Methodological Answer:
Combine 1^1H/13^13C NMR to confirm aromatic substitution patterns and ester/carbamoyl groups. High-resolution mass spectrometry (HR-MS) validates molecular weight and fragmentation pathways. IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and N-H bonds from the carbamoyl group. X-ray crystallography resolves stereochemical ambiguities in the quinoline and benzodioxin moieties .

How can computational modeling enhance the design of derivatives with improved bioactivity?

Category: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity. Molecular docking against target proteins (e.g., kinases or GPCRs) identifies critical interactions (e.g., hydrogen bonding with the carbamoyl group). Reaction path searching algorithms (e.g., artificial force-induced reaction) optimize synthetic routes and predict regioselectivity .

What strategies address contradictory bioactivity data across in vitro and in vivo studies?

Category: Advanced
Methodological Answer:
Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays). Control for metabolic stability by incubating the compound with liver microsomes. Adjust pharmacokinetic parameters (e.g., lipophilicity via logP optimization) to improve bioavailability. Compare structural analogs to isolate substituent effects (e.g., methoxy vs. chloro groups) .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Category: Advanced
Methodological Answer:
Synthesize derivatives with targeted modifications:

  • Quinoline core : Replace phenyl with biphenyl ().
  • Carbamoyl linker : Substitute benzodioxin with methoxyphenyl ( ).
  • Ester group : Test ethyl vs. methyl esters for hydrolytic stability.
    Evaluate changes via IC50_{50} assays and correlate with computational descriptors (e.g., polar surface area) .

What experimental approaches elucidate reaction mechanisms during synthesis?

Category: Advanced
Methodological Answer:
Use kinetic isotope effects (KIE) to identify rate-determining steps. Trapping intermediates with TEMPO or other radical quenchers confirms/refutes radical pathways. Isotopic labeling (e.g., 18^{18}O in ester groups) tracks oxygen incorporation. In situ FTIR monitors carbonyl group transformations .

How can solubility challenges be mitigated for in vivo studies?

Category: Basic
Methodological Answer:
Employ co-solvents (e.g., PEG-400 or cyclodextrins) or synthesize prodrugs (e.g., phosphate esters). Introduce hydrophilic substituents (e.g., hydroxyl or amino groups) on the quinoline core while monitoring SAR trade-offs .

What methodologies identify degradation products under physiological conditions?

Category: Advanced
Methodological Answer:
Conduct forced degradation studies:

  • Hydrolysis : Incubate in pH 1–9 buffers at 37°C.
  • Oxidation : Expose to H2_2O2_2/UV light.
  • Thermal stress : Heat at 60°C for 72 hours.
    Analyze degradants via UPLC-QTOF and compare with predicted metabolites using software like Meteor Nexus .

How can reactor design improve scalability for multi-step syntheses?

Category: Advanced
Methodological Answer:
Adopt continuous-flow reactors for exothermic steps (e.g., carbamoyl formation) to enhance heat dissipation. Use membrane separation technologies (e.g., nanofiltration) for intermediate purification. Optimize residence time distribution (RTD) to minimize side reactions .

What validation criteria ensure reproducibility in biological assays?

Category: Basic
Methodological Answer:

  • Positive controls : Use established inhibitors/agonists for target pathways.
  • Dose-response curves : Confirm linearity across 3+ concentrations.
  • Inter-lab validation : Share protocols with collaborators to assess variability.
  • Blinded analysis : Eliminate observer bias in IC50_{50} determinations .

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